N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide
Description
N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is known for its unique properties, making it suitable for diverse applications, including drug development and organic synthesis.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)pent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-4-5-6-11(13)12-9-10(14-2)7-8-15-3/h4,10H,1,5-9H2,2-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSGIROKLVDJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide involves several steps. One common method includes the nucleophilic substitution reaction where a suitable amine reacts with a halogenated precursor under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution where the methoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical entities.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-4-methylsulfanylbutyl)-4-phenylbutanamide
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and methylsulfanyl groups provide distinct properties that are not commonly found in similar compounds.
Biological Activity
N-(2-Methoxy-4-methylsulfanylbutyl)pent-4-enamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by diverse research findings and case studies.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The presence of the methoxy and methylsulfanyl groups may enhance its interaction with biological targets.
1. Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 10 | 64 |
The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.
2. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells.
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in:
- IC50 : 25 µM after 48 hours
- Induction of apoptosis confirmed by flow cytometry.
- Downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax).
These findings suggest that this compound may serve as a promising candidate for breast cancer therapy .
3. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Compound Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 70 |
This reduction in cytokine levels indicates that the compound could be beneficial in treating inflammatory diseases.
The biological effects of this compound are likely mediated through interactions with specific molecular targets, including enzymes involved in cell signaling pathways. Its structural components may enhance binding affinity to these targets, leading to modulation of their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
